(3-Fluoro-4-methoxyphenyl)methanesulfonamide
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Overview
Description
(3-Fluoro-4-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO3S. This compound is characterized by the presence of a fluoro group at the 3-position and a methoxy group at the 4-position on a phenyl ring, which is further attached to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)methanesulfonamide typically involves the reaction of 3-fluoro-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Fluoro-4-methoxyaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)methanesulfonamide is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets. The sulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)boronic acid
- (3-Fluoro-4-methoxyphenyl)amine
- (3-Fluoro-4-methoxyphenyl)acetic acid
Uniqueness
(3-Fluoro-4-methoxyphenyl)methanesulfonamide is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methanesulfonamide group further adds to its distinct properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPFPHVWGZWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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